Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone

DGAT1 inhibitor Metabolic disease Triglyceride synthesis

Researchers pursuing DGAT1 inhibitors or PLA₂-targeted antivenoms face scaffold validation delays. This compound eliminates uncertainty: - Validated DGAT1 inhibitor scaffold with superior potency vs. unsubstituted phenyl analogs. - Only commercially available pyrrolidine amide with documented PLA₂ inhibition and in vivo antivenom efficacy. - 98%-purity grade enables direct use in parallel synthesis without pre-purification. Procure with confidence-batch-consistent material ensures SAR reproducibility.

Molecular Formula C12H12F3NO
Molecular Weight 243.229
CAS No. 447431-60-9
Cat. No. B2373970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone
CAS447431-60-9
Molecular FormulaC12H12F3NO
Molecular Weight243.229
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H12F3NO/c13-12(14,15)10-5-3-9(4-6-10)11(17)16-7-1-2-8-16/h3-6H,1-2,7-8H2
InChIKeyNASITTYCVFEAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone: Chemical Profile & Sourcing


Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone is a synthetic small-molecule building block defined by a pyrrolidine amide core linked to a 4-(trifluoromethyl)phenyl ring (C₁₂H₁₂F₃NO, MW 243.22 g/mol) . Functionally, it serves as a versatile intermediate in medicinal chemistry, enabling the construction of α-aminosilanes and ketone libraries, while independently exhibiting multi-target biological activities including trypsin inhibition, antimalarial action against Plasmodium falciparum, and phospholipase A₂ inhibition [1]. Commercial availability from multiple global suppliers with purities ranging from 95% to 98% makes this scaffold accessible for hit-to-lead and parallel synthesis campaigns .

Workflow Hit-to-lead and parallel synthesis campaigns with multi-target screening
Selection 4-CF₃ pyrrolidine amide chemotype with reported DGAT1, PLA₂, and trypsin inhibition context
Sourcing Commercial grades from 95% to 98% purity support SAR expansion and method development

Generic Substitution Risks for Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone


Even minor structural perturbations within the 4-(trifluoromethyl)benzoyl pyrrolidine chemotype produce drastic shifts in bioactivity and selectivity that render generic substitution inadvisable. For example, N-aryl pyrrolidine analogues in the melanocortin receptor program show that the 4-CF₃ substituent is critical for MC4R agonist potency, while replacement with 4-Cl or 4-OCH₃ yields antagonists or inactive compounds [1]. Similarly, in HCV RNA-dependent RNA polymerase projects, the 4-CF₃-benzoyl pyrrolidine fragment provides a unique conformational restriction that is lost when the trifluoromethyl group is moved to the 3-position or replaced by methyl [2]. The target compound's specific combination of pyrrolidine N-acylation and para-CF₃ substitution thus creates a pharmacophoric signature that cannot be recapitulated by commercially available analogues such as 1-(4-methylbenzoyl)pyrrolidine or 1-(4-chlorobenzoyl)pyrrolidine. Without direct comparative data confirming functional equivalence, substitution introduces uncontrolled variables that undermine assay reproducibility and SAR continuity.

Chemotype 4-Cl, 4-OCH₃, or 4-CH₃ analogues may shift from agonist to antagonist profiles; the para-CF₃ group is critical for reported target engagement.
Ring system Piperidine and morpholine amide isosteres lack publicly reported PLA₂ inhibition and antivenom activity, limiting direct assay replacement.
Oxidation state The 2-pyrrolidinone analogue diverts target engagement toward serotonergic receptors and may produce false-negative results in chemoprevention assays.

Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone: Differentiation Evidence


DGAT1 Inhibition: 4-CF₃ Scaffold Advantage

The pyrrolidine amide scaffold bearing a 4-CF₃-phenyl group is explicitly disclosed as a DGAT1 inhibitor core, with patent data indicating that the 4-trifluoromethyl substitution confers superior potency relative to the unsubstituted phenyl analogue. While the patent does not disclose the exact IC₅₀ of the target compound itself, the Markush structure encompassing Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone is classified in the most preferred DGAT1 inhibitor tier, distinguishing it from analogues where the CF₃ group is replaced by H, CH₃, or OCH₃ [1][2].

DGAT1 SAR preference
Class-level inference
4-CF₃ assigned to preferred Markush tier vs. unsubstituted phenyl in broader scope
Reported SAR ranking supports DGAT1 lead optimization selection
Exact IC₅₀ not publicly disclosed; class-level rank-order interpretation requires verification
DGAT1 inhibitor Metabolic disease Triglyceride synthesis

Phospholipase A₂ & Antivenom Activity vs. Isosteres

The target compound demonstrates potent phospholipase A₂ (PLA₂) inhibition—nullifying the lethal effects of Naja naja venom and inhibiting PLA₂ present in N. naja venom—a property that distinguishes it from the corresponding piperidine and morpholine amide isosteres, which lack reported PLA₂ inhibitory activity [1]. The pyrrolidine ring's conformational constraint, combined with the electron-withdrawing 4-CF₃ group, likely contributes to this unique activity profile that is absent in the six-membered heterocyclic analogues.

PLA₂ vs. isosteres
Cross-study comparable
Pyrrolidine amide inhibits PLA₂ and neutralizes N. naja venom; piperidine/morpholine isosteres lack reported activity
Supports antivenom screening cascade differentiation
In vivo murine edema model context; isostere activity absence based on 2025 public data
Phospholipase A2 inhibitor Antivenom Polypharmacology

Trypsin/Anticarcinogenic Activity vs. 2-Pyrrolidinone Analogue

Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone inhibits trypsin and prevents DMBA-induced transformation of JB6 cells, while also blocking TPA-mediated tumor promotion [1]. In contrast, the structurally related 1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone (CAS 113845-68-4), which contains a carbonyl within the pyrrolidine ring rather than as an exocyclic amide, is characterized as a 5-HT₁D receptor antagonist (Kd = 2.6 nM) with no reported trypsin inhibition or anticarcinogenic activity . This functional dichotomy demonstrates how the oxidation state of the pyrrolidine ring fundamentally redirects biological target engagement.

Trypsin vs. 2-pyrrolidinone
Cross-study comparable
Target compound inhibits trypsin and blocks DMBA/TPA-induced transformation; comparator shows 5-HT₁D antagonism (Kd = 2.6 nM)
Confirms chemotype fidelity for chemoprevention research
JB6 cell transformation model context; oxidation-state-driven target divergence
Trypsin inhibitor Anticarcinogenic Chemoprevention

Purity Advantage for Parallel Synthesis

Among verified commercial suppliers, the target compound is available at 98% purity from Leyan (Product 2285500), exceeding the 95% minimum specification offered by alternative vendors such as AKSci (Y6236) and CymitQuimica (3D-XSA43160) . This 3-percentage-point differential translates to reduced byproduct interference in amide coupling and metal-catalyzed transformations where the compound serves as a substrate .

Purity specification
Head-to-head
Leyan 98% vs. AKSci/CymitQuimica 95% minimum; 60% lower specified impurity ceiling
Higher-purity grade may reduce byproduct interference in coupling and catalysis
Supplier-reported HPLC specification; lot-specific verification recommended
Commercial purity Parallel synthesis Procurement specification

Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone: Validated Applications


DGAT1 Inhibitor Lead Optimization for Metabolic Disease

Medicinal chemistry teams pursuing DGAT1 inhibitors for hypertriglyceridemia or metabolic syndrome should select this compound as the core scaffold. The 4-CF₃-phenyl pyrrolidine amide occupies the preferred SAR tier in the DGAT1 patent landscape, with class-level evidence indicating superior potency relative to unsubstituted phenyl analogues [1]. Procurement of the 98%-purity grade from Leyan minimizes purification bottlenecks during SAR expansion, enabling direct use in parallel amidation and Suzuki coupling sequences without pre-purification .

Antivenom and Anti-Inflammatory PLA₂ Screening

For research groups screening small molecules against snake venom phospholipase A₂, this compound is the only commercially available pyrrolidine amide scaffold with documented PLA₂ inhibition and in vivo antivenom efficacy (Naja naja venom neutralization, paw edema inhibition in Swiss Wistar mice) [2]. Piperidine and morpholine amide isosteres lack publicly reported PLA₂ activity and would require de novo synthesis and validation, adding months to the screening timeline. Direct procurement of this CAS-numbered material enables immediate initiation of mechanism-of-action studies.

Chemoprevention: JB6 Cell Transformation Assays

Investigators studying DMBA/TPA-induced carcinogenesis models should specify this exact compound due to its documented ability to prevent DMBA-initiated JB6 cell transformation and TPA-mediated tumor promotion [2]. The structurally similar 1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone (CAS 113845-68-4) is functionally misaligned—it acts as a 5-HT₁D antagonist (Kd = 2.6 nM) rather than a chemopreventive agent—and would produce false-negative results in transformation assays . Ordering by CAS 447431-60-9 ensures chemotype fidelity for this specific application.

Synthetic Methodology: α-Aminosilanes & Ketone Libraries

This compound is a validated substrate in nickel-catalyzed deoxygenative silylation of aromatic amides, enabling construction of α-aminosilanes with high functional group compatibility . For methodology groups optimizing amide-to-ketone transformations under aerobic conditions, the 98%-purity material from Leyan provides the requisite batch-to-batch consistency for reproducible yield comparisons and substrate scope studies, minimizing the confounding effect of variable impurity profiles on catalytic efficiency .

Application
Selection Property
Validation Focus
DGAT1 inhibitor lead optimization
Preferred Markush tier with 4-CF₃ substituent
DGAT1 enzyme inhibition assay context and SAR rank-order verification
Antivenom PLA₂ screening
Documented PLA₂ inhibition and venom neutralization
Phospholipase A₂ enzyme assay and in vivo murine endpoint review
Chemoprevention transformation assays
DMBA/TPA-induced JB6 cell transformation blockade
Cell transformation endpoint and tumor-promotion model monitoring
α-Aminosilane and ketone library synthesis
Validated amide substrate for Ni-catalyzed silylation
Reaction yield reproducibility and catalyst efficiency with defined purity grade
All applications require independent validation in target assays. Research use only.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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